5-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]pentan-1-ol
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Overview
Description
This compound is a derivative of tetrahydrobenzothiolo[2,3-d]pyrimidine, which is a heterocyclic compound . It has an amino pentanol group attached to the pyrimidine ring, and a methyl group attached to the 7th position of the tetrahydrobenzothiolo[2,3-d]pyrimidine.
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray crystallography . The compound crystallizes in the monoclinic space group P2 1 /c. The crystal structure is further stabilized by intermolecular C-H…N, N-H…N C-H…O, N-H…O, and π-π interactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the reaction conditions and the reagents used. Typically, the amino group and the pyrimidine ring might be sites of reactivity .Scientific Research Applications
Crystal and Molecular Structure Analysis
The compound's molecular and crystal structure has been characterized using X-ray techniques, which is crucial for understanding its physical and chemical properties (Ziaulla et al., 2012).
Synthesis of Antithrombotic Compounds
It serves as a precursor in synthesizing new antithrombotic compounds with favorable cerebral and peripheral effects, indicating potential medical applications (Furrer, Wágner & Fehlhaber, 1994).
Development of Polyfunctionally Substituted Pyrazolo Pyrimidines
This compound has been used in the synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines, suggesting potential for developing diverse chemical entities (Quiroga et al., 2007).
Synthesis of Pyrimidin-5-ium Salts and Diones
The compound has been used in the synthesis of various pyrimidin-5-ium salts and diones, which might have implications in pharmaceutical chemistry (Tolkunov et al., 2013).
Antimicrobial and Antifungal Activities
Derivatives of this compound have shown significant antimicrobial and antifungal activities, suggesting its potential in developing new antimicrobial agents (Komykhov et al., 2017; Maddila et al., 2016)(https://consensus.app/papers/synthesis-antifungal-activity-benzothiazole-pyrimidine-maddila/162f571ccf9450e4a41aaed81e6cfa7a/?utm_source=chatgpt).
Synthesis of Potential Antimicrobial Agents
Its derivatives have been synthesized for potential use as antimicrobial agents, highlighting its role in medicinal chemistry (Soliman et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]pentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-11-5-6-12-13(9-11)21-16-14(12)15(18-10-19-16)17-7-3-2-4-8-20/h10-11,20H,2-9H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLIZCKGLAOHKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]pentan-1-ol |
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